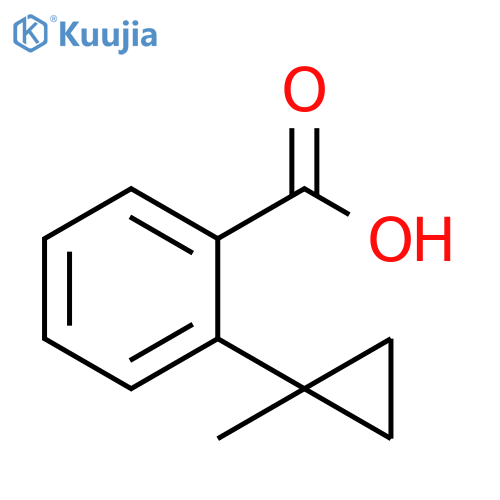Cas no 1379246-31-7 (2-(1-methylcyclopropyl)benzoic acid)

1379246-31-7 structure
商品名:2-(1-methylcyclopropyl)benzoic acid
CAS番号:1379246-31-7
MF:C11H12O2
メガワット:176.211783409119
CID:4595153
2-(1-methylcyclopropyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-methylcyclopropyl)benzoic acid
- Benzoic acid, 2-(1-methylcyclopropyl)-
-
- インチ: 1S/C11H12O2/c1-11(6-7-11)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
- InChIKey: DACFJVCFVNMHEA-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=CC=C1C1(C)CC1
2-(1-methylcyclopropyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-729624-0.25g |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95.0% | 0.25g |
$594.0 | 2025-03-11 | |
| Enamine | EN300-729624-1.0g |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95.0% | 1.0g |
$1200.0 | 2025-03-11 | |
| A2B Chem LLC | AX27387-1g |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95% | 1g |
$1299.00 | 2024-04-20 | |
| 1PlusChem | 1P01DWFV-50mg |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95% | 50mg |
$394.00 | 2023-12-22 | |
| Aaron | AR01DWO7-100mg |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95% | 100mg |
$597.00 | 2025-02-09 | |
| Aaron | AR01DWO7-250mg |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95% | 250mg |
$842.00 | 2025-02-09 | |
| 1PlusChem | 1P01DWFV-1g |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95% | 1g |
$1545.00 | 2023-12-22 | |
| Aaron | AR01DWO7-5g |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95% | 5g |
$4809.00 | 2023-12-16 | |
| A2B Chem LLC | AX27387-5g |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95% | 5g |
$3698.00 | 2024-04-20 | |
| A2B Chem LLC | AX27387-50mg |
2-(1-methylcyclopropyl)benzoic acid |
1379246-31-7 | 95% | 50mg |
$328.00 | 2024-04-20 |
2-(1-methylcyclopropyl)benzoic acid 関連文献
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
1379246-31-7 (2-(1-methylcyclopropyl)benzoic acid) 関連製品
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
